Acuminatanol
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Overview
Description
Acuminatanol is a natural product with a diterpene chemical structure. It is a colorless to light yellow solid substance, soluble in organic solvents such as ethanol and acetone. The compound is primarily isolated from the herbs of Trichoscypha acuminata . This compound has a molecular formula of C30H22O16 and a molecular weight of 638.49 g/mol .
Preparation Methods
Chemical Reactions Analysis
Acuminatanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acuminatanol has a wide range of scientific research applications in various fields:
Chemistry: It is used as a reference compound in the study of flavonoids and diterpenes.
Industry: This compound is used in the formulation of nutraceutical products due to its bioactive properties.
Mechanism of Action
The mechanism by which Acuminatanol exerts its effects involves several molecular targets and pathways .
Anticancer Activity: This compound suppresses non-small cell lung cancer by elevating CD8+ T cells and downregulating the MUC1-C/PD-L1 axis.
Anti-inflammatory Activity: It alleviates lipopolysaccharide-induced pulmonary inflammation and fibrosis by activating the apelin pathway.
Antimicrobial Activity: This compound exerts antibacterial effects by inhibiting nucleic acid synthesis, altering cytoplasmic membrane function, and reducing cell attachment and biofilm formation.
Comparison with Similar Compounds
Acuminatanol is unique due to its specific chemical structure and bioactive properties . Similar compounds include:
Myricetin: A flavonoid with antioxidant and anti-inflammatory properties.
Epigallocatechin: A catechin with strong antioxidant activity.
Taxifolin: A flavonoid known for its anti-inflammatory and anticancer activities.
Dihydromyricetin: A flavonoid with potent cytotoxic activities against various cancer cell lines.
These compounds share some bioactive properties with this compound but differ in their chemical structures and specific mechanisms of action.
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H/t27-,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZIDZAMMOASF-VZNYXHRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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